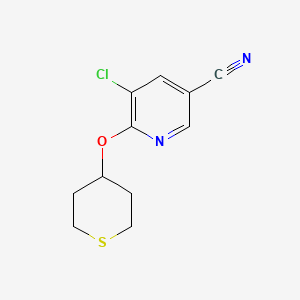
5-Chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile, also known as CP-868,596, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). The EGFR is a transmembrane receptor tyrosine kinase that plays a key role in the regulation of cell growth, proliferation, and survival. The overexpression of EGFR has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure Analysis Research on pyridine derivatives like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile reveals the importance of these compounds in synthesizing novel molecules with potential chemical and pharmaceutical applications. The detailed structural analysis through X-ray diffraction and spectroscopic methods highlights the compounds' molecular intricacies and their interactions, paving the way for the development of novel materials and drugs (Tranfić et al., 2011).
Heterocyclic Chemistry and Drug Design The synthesis of heterocyclic compounds, such as thieno[2,3-b]pyridine derivatives, underscores the utility of pyridine derivatives in creating complex molecular architectures. These compounds find relevance in drug design and development, showcasing the versatility of pyridine derivatives in contributing to medicinal chemistry (Bondarenko et al., 2016).
Optical and Electronic Applications Studies on the optical and electronic properties of pyridine derivatives indicate their potential in developing materials for electronic devices. The characterization of these materials' optical functions and diode characteristics opens up avenues for using pyridine derivatives in semiconductors, sensors, and other electronic applications (Zedan et al., 2020).
Material Science and Engineering The exploration of pyridine derivatives in material science, particularly in corrosion inhibition, highlights their significance beyond the pharmaceutical domain. The synthesis of pyrazolopyridine derivatives and their application as corrosion inhibitors for metals demonstrate the compound's utility in protecting industrial materials, thus contributing to the longevity and durability of metal structures (Dandia et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . This suggests that these compounds may interact with their targets to induce apoptosis, a form of programmed cell death.
Biochemical Pathways
Related compounds have been observed to up-regulate genes such as p53, bax, dr4, and dr5, while down-regulating genes like bcl2, il-8, and cdk4 . This indicates that these compounds may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been observed to cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells . This suggests that these compounds may have a cytotoxic effect on cells.
Propiedades
IUPAC Name |
5-chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-10-5-8(6-13)7-14-11(10)15-9-1-3-16-4-2-9/h5,7,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEOYGGTYWAAIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=C(C=C(C=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
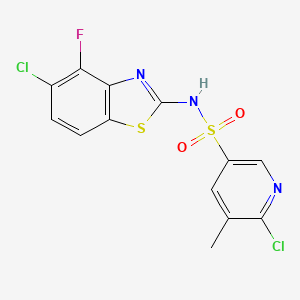
![N-[(4-methoxythian-4-yl)methyl]pent-4-enamide](/img/structure/B2776833.png)
![Methyl 2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate](/img/structure/B2776836.png)
![2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B2776839.png)
![1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2776841.png)
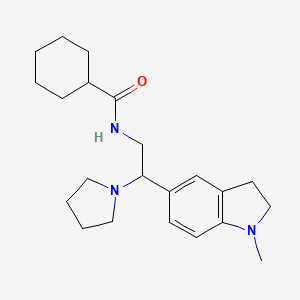
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2776843.png)

![2-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2776846.png)
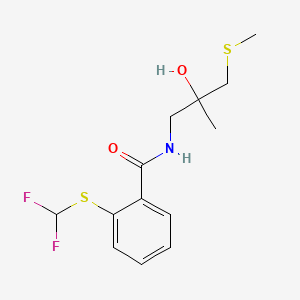
![Ethyl 2-[2-(4-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776848.png)
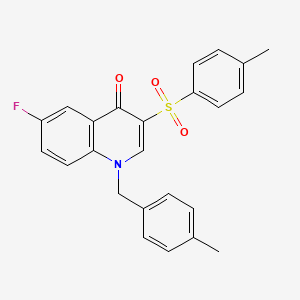
![5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2776851.png)
![1,2,4-Triazin-5(4H)-one, 3-[[(3,4-dichlorophenyl)methyl]thio]-6-methyl-](/img/structure/B2776852.png)
